molecular formula C10H13NO4 B1584653 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid CAS No. 26095-36-3

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1584653
CAS No.: 26095-36-3
M. Wt: 211.21 g/mol
InChI Key: NTMWPNLDMTVPBO-UHFFFAOYSA-N
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Description

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO4. It is known for its potential therapeutic and industrial applications. This compound features a morpholine ring attached to a furan ring via a carboxylic acid group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid typically involves the reaction of morpholine with furan-2-carboxylic acid under specific conditions. One common method includes the use of a chloromethylation reaction followed by nucleophilic substitution to introduce the morpholine moiety . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid is its potential as an antimicrobial agent. Research indicates that derivatives of furan-containing compounds can interfere with bacterial iron homeostasis, which is crucial for the virulence of several pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism involves the inhibition of siderophore biosynthesis, a vital process for bacterial survival under iron-limited conditions.

Case Study: Inhibition of Siderophore Biosynthesis
In a study focused on non-nucleoside inhibitors of adenylating enzymes involved in siderophore biosynthesis, compounds similar to this compound exhibited nanomolar inhibitory activity against various bacterial strains . This suggests that such compounds could be further developed into effective antibacterial drugs.

Drug Development

Structure-Activity Relationship (SAR) Studies
The compound has been utilized in SAR studies to develop new derivatives with enhanced biological activity. For instance, modifications to the furan ring and morpholine moiety have shown promise in increasing potency against target pathogens .

Data Table: Structure-Activity Relationship Findings

Compound VariantActivity Against M. tuberculosisComments
This compoundModerateInitial lead compound
5-(Phenyl)-4-methyl-morpholinyl derivativeHighImproved potency observed
5-(Chloro)-4-methyl-morpholinyl derivativeVery HighSignificant enhancement in activity

Material Science

Polymer Synthesis
Beyond medicinal applications, this compound has been explored in the synthesis of polymers. Its ability to form stable linkages with various monomers allows for the creation of bioactive materials that can be used in drug delivery systems .

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and material science, demonstrating its versatility as a bioactive compound. Ongoing research is likely to focus on optimizing its structure for enhanced efficacy and exploring its potential in new therapeutic areas.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholinomethyl)furan-2-carboxylic acid
  • 5-(4-Morpholinylmethyl)-2-furoic acid
  • 5-(Morpholinomethyl)furan-2-carboxylic acid hydrochloride

Uniqueness

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid stands out due to its unique combination of a morpholine ring and a furan ring, which imparts distinct chemical and biological properties.

Biological Activity

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid (often referred to as 5-MFCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-MFCA is characterized by the following molecular formula: C10H13N2O4. The compound features a furan ring, a morpholine group, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions. The hydrochloride form enhances its solubility and stability, making it suitable for various biochemical applications.

The biological activity of 5-MFCA is primarily attributed to its ability to interact with specific biomolecules, particularly enzymes and receptors. The morpholine moiety plays a crucial role in binding interactions, allowing the compound to modulate protein functions. Preliminary studies suggest that 5-MFCA may influence oxidative stress pathways and inhibit certain enzymatic activities, which could lead to therapeutic effects in various diseases .

Antimicrobial Properties

Research has demonstrated that 5-MFCA exhibits antimicrobial activity against various pathogens. Notably, studies indicate that it has significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM . This makes it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-MFCA has been associated with anti-inflammatory effects. It appears to modulate cellular signaling pathways related to inflammation, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Emerging research suggests that 5-MFCA may possess anticancer properties as well. Its ability to influence cell signaling pathways could play a role in inhibiting tumor growth or promoting apoptosis in cancer cells. Further studies are needed to elucidate the specific mechanisms involved and the potential therapeutic applications in oncology .

Research Findings and Case Studies

Several studies have explored the biological activity of 5-MFCA:

  • Proteomics Studies : Research indicates that 5-MFCA can selectively bind to certain protein targets, influencing their stability and activity. This selectivity is crucial for understanding complex biochemical pathways and developing targeted therapies .
  • Antibacterial Activity Assessment : In vitro assays have shown that 5-MFCA effectively inhibits bacterial growth, particularly against Gram-positive bacteria like S. aureus. The agar-well diffusion method was employed to assess its antibacterial properties, demonstrating zones of inhibition comparable to established antibiotics .
  • Inflammation Modulation : In studies involving inflammatory models, 5-MFCA exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-MFCA, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acidEthyl group substitution on morpholinePotentially altered pharmacokinetics
5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acidMethyl group substitution on morpholineMay exhibit different biological activities compared to the parent compound
5-(Morpholin-4-ylmethyl)furan-2-carboxylic acidLacks hydrochloride saltDifferent solubility and reactivity characteristics

This table highlights how variations in structure can influence biological activity and pharmacokinetics, providing insights into the design of new derivatives with enhanced properties.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11/h1-2H,3-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMWPNLDMTVPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342289
Record name 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-36-3
Record name 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26095-36-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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